molecular formula C13H16F2O3S B7892463 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE

4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE

Cat. No.: B7892463
M. Wt: 290.33 g/mol
InChI Key: XEDFISYURDWFCL-UHFFFAOYSA-N
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Description

4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE: is an organic compound that features a cyclohexane ring substituted with two fluorine atoms at the 4-position and a tosylate group. The tosylate group, derived from p-toluenesulfonic acid, is a common leaving group in organic synthesis, making this compound valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE typically involves the tosylation of 4,4-difluorocyclohexanol. The reaction is carried out by reacting 4,4-difluorocyclohexanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions: 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE undergoes various chemical reactions, primarily nucleophilic substitution reactions due to the excellent leaving group properties of the tosylate group. It can also participate in elimination reactions under certain conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile or base used. For example, reacting with an alkoxide would yield an ether, while elimination reactions would produce alkenes .

Scientific Research Applications

Chemistry: 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE is used as an intermediate in the synthesis of various fluorinated compounds. Its ability to undergo nucleophilic substitution makes it valuable in constructing complex molecules .

Biology and Medicine: Fluorinated compounds often exhibit unique biological activities.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring fluorinated building blocks .

Mechanism of Action

The mechanism of action of 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group, being a good leaving group, facilitates the departure of the tosylate ion, allowing the nucleophile to attack the carbon center. This mechanism is crucial in various synthetic transformations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both fluorine atoms and the tosylate group. This combination enhances its reactivity and utility in synthetic chemistry, making it a versatile intermediate for various applications .

Properties

IUPAC Name

(4,4-difluorocyclohexyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O3S/c1-10-2-4-12(5-3-10)19(16,17)18-11-6-8-13(14,15)9-7-11/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDFISYURDWFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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